molecular formula C8H10N2O3 B8320575 2-Ethoxy-6-methyl-pyrimidine-4-carboxylic acid

2-Ethoxy-6-methyl-pyrimidine-4-carboxylic acid

Cat. No. B8320575
M. Wt: 182.18 g/mol
InChI Key: RQYGINIEQNSBIC-UHFFFAOYSA-N
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Patent
US08299086B2

Procedure details

A solution of 2-chloro-6-methylpyrimidine-4-carboxylic acid (265 mg, 1.54 mmol) and Hünig's base (0.8 mL) in ethanol (1.79 mL) is stirred at 70° C. for 24 h. Ethanol is evaporated and the aq. phase is acidified with 25% aq. HCl at 0° C., concentrated and purified by prep. HPLC (X-Bridge) to give 2-ethoxy-6-methyl-pyrimidine-4-carboxylic acid (201 mg) as a yellow solid; LC-MS: tR=0.63 min, [M+H]+=183.04.
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.79 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([CH3:11])[N:3]=1.CCN(C(C)C)C(C)C.[CH2:21]([OH:23])[CH3:22]>>[CH2:21]([O:23][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([CH3:11])[N:3]=1)[CH3:22]

Inputs

Step One
Name
Quantity
265 mg
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)O)C
Name
Quantity
0.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.79 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol is evaporated
CUSTOM
Type
CUSTOM
Details
is acidified with 25% aq. HCl at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by prep

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=NC(=CC(=N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 201 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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